molecular formula C19H16N2O5S2 B2993898 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941930-68-3

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No. B2993898
CAS RN: 941930-68-3
M. Wt: 416.47
InChI Key: NZDOPYVEUSXLDE-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H16N2O5S2 and its molecular weight is 416.47. The purity is usually 95%.
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Scientific Research Applications

Antimalarial and Antiviral Properties

This compound has been investigated for its potential antimalarial activity. In a study, derivatives of this compound, particularly sulfonamide derivatives, were examined for their in vitro antimalarial activity. The synthesized sulfonamide showed promising results with IC50 values of less than 30µM, indicating effective antimalarial properties. These compounds were also characterized for their ADMET properties, revealing favorable pharmacokinetic profiles with c-LogP values between 2 and 3, and a molecular weight (MW) less than 400, without exhibiting cytotoxicity at the tested concentrations. The study further explored the compound's theoretical calculations and molecular docking studies, which indicated small energy affinity against Plasmepsin-1 and Plasmepsin-2, critical enzymes in the malaria parasite life cycle. Additionally, the compounds were docked against main protease (SARS-CoV-2) and Spike Glycoprotein (SARS-CoV-2) to evaluate potential binding energy, suggesting a broader antiviral application beyond antimalarial activity (Fahim & Ismael, 2021).

Antitumor Activity

Another area of research has focused on the antitumor activity of derivatives of this compound. A study synthesized new derivatives bearing different heterocyclic rings and evaluated their potential antitumor activity in vitro against a wide array of human tumor cell lines derived from nine neoplastic diseases. The study found that certain derivatives, particularly those containing benzothiazole and benzimidazole moieties, exhibited considerable anticancer activity against some cancer cell lines. This suggests the compound's derivatives could be promising candidates for developing new anticancer drugs (Yurttaş, Tay, & Demirayak, 2015).

Metabolic Stability Enhancement

The compound has also been part of investigations aimed at enhancing the metabolic stability of pharmaceuticals. Research into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors identified a potent compound but with a metabolic deacetylation issue. By examining various 6,5-heterocyclic analogues as alternatives to the benzothiazole ring, researchers aimed to reduce or eliminate this metabolic deacetylation. This study underscores the compound's role in the structural modification of pharmaceuticals to improve their metabolic profiles and therapeutic efficacy (Stec et al., 2011).

Antimicrobial and Quantum Calculations

Further research explored the reactivity of derivatives of this compound with nitrogen-based nucleophiles, leading to a variety of derivatives with significant antimicrobial activity. The study also delved into quantum calculations for some derivatives, providing insights into the electronic properties that may underlie their biological activity. This line of research highlights the compound's utility in synthesizing new antimicrobial agents and the role of computational chemistry in understanding and predicting their activity (Fahim & Ismael, 2019).

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S2/c1-28(23,24)14-5-2-12(3-6-14)8-18(22)21-19-20-15(10-27-19)13-4-7-16-17(9-13)26-11-25-16/h2-7,9-10H,8,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDOPYVEUSXLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

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